molecular formula C16H14F3NOS B2810963 N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide CAS No. 1207029-10-4

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2810963
CAS No.: 1207029-10-4
M. Wt: 325.35
InChI Key: AIYBIWYKAJJTRU-UHFFFAOYSA-N
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Description

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide is an organic compound that features a unique combination of a thiophene ring, a cyclopropyl group, and a trifluoromethyl-substituted benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Cyclopropyl Intermediate: The initial step involves the synthesis of the cyclopropyl intermediate. This can be achieved through the reaction of thiophene with a suitable cyclopropylating agent under controlled conditions.

    Introduction of the Benzamide Group: The next step involves the introduction of the benzamide group. This can be done by reacting the cyclopropyl intermediate with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Cyclopropylmethylamine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the thiophene ring can interact with biological targets in unique ways.

Industry

In materials science, this compound could be used in the development of new materials with specific electronic or optical properties. The presence of the trifluoromethyl group can influence the material’s properties, making it suitable for applications in electronics or photonics.

Mechanism of Action

The mechanism by which N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the thiophene ring can participate in π-π stacking interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-chlorobenzamide: Similar structure but with a chlorine substituent instead of a trifluoromethyl group.

    N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-methylbenzamide: Similar structure but with a methyl substituent instead of a trifluoromethyl group.

    N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-nitrobenzamide: Similar structure but with a nitro substituent instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These characteristics distinguish it from other similar compounds and make it a valuable candidate for further research and development.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and properties offer numerous opportunities for innovation and application.

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopropyl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NOS/c17-16(18,19)12-5-2-1-4-11(12)14(21)20-10-15(7-8-15)13-6-3-9-22-13/h1-6,9H,7-8,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYBIWYKAJJTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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